Product packaging for 2-Methyl-5,6-dihydro-4-pyrone(Cat. No.:CAS No. 22697-33-2)

2-Methyl-5,6-dihydro-4-pyrone

Cat. No.: B15369255
CAS No.: 22697-33-2
M. Wt: 112.13 g/mol
InChI Key: OXQAUABVOFKUNR-UHFFFAOYSA-N
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Description

2-Methyl-5,6-dihydro-4-pyrone (CAS# 16015-11-5) is a high-purity, six-membered unsaturated lactone with the molecular formula C6H10O and a molecular weight of 98.14 g/mol. This compound serves as a versatile chemical intermediate and valuable scaffold in organic synthesis, medicinal chemistry, and materials science research. In synthetic chemistry, this dihydropyrone derivative functions as a key precursor for the production of sorbic acid and 1,3-pentadiene through ring-opening and decarboxylation reactions . Its lactone ring system and conjugated system make it an ideal building block for creating complex molecular architectures, including various heterocyclic compounds and natural product analogs . Medicinal chemistry research has extensively explored the 5,6-dihydro-4-hydroxy-2-pyrone scaffold as a privileged structure in drug discovery. Specifically, this chemical class has demonstrated significant potential as non-peptidic HIV-1 protease inhibitors, with structure-activity relationship studies showing that strategic substitution patterns profoundly influence antiviral potency and pharmacokinetic properties . The dihydropyrone core enables effective enzyme inhibition through specific molecular interactions, positioning it as a promising template for developing antiretroviral agents and other therapeutic candidates . This compound is provided as a high-purity reference standard for research applications. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets and implement appropriate handling procedures prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B15369255 2-Methyl-5,6-dihydro-4-pyrone CAS No. 22697-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22697-33-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

6-methyl-2,3-dihydropyran-4-one

InChI

InChI=1S/C6H8O2/c1-5-4-6(7)2-3-8-5/h4H,2-3H2,1H3

InChI Key

OXQAUABVOFKUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)CCO1

Origin of Product

United States

Contextual Significance Within the Dihydropyrone Class of Heterocyclic Compounds

Heterocyclic compounds, cyclic structures containing at least two different elements in their rings, are fundamental to organic chemistry and biology. wikipedia.org More than half of all known compounds are classified as heterocycles, and they are pervasive in life sciences and technology, with a significant number of pharmaceuticals being based on heterocyclic structures. wikipedia.org The dihydropyrone class, a subset of these compounds, is characterized by a six-membered ring containing an oxygen atom and a ketone group.

2-Methyl-5,6-dihydro-4-pyrone, with the chemical formula C6H8O2, is a notable member of this family. nih.gov Its structure, featuring a methyl group at the second position of the dihydropyran ring, imparts specific chemical properties and reactivity that distinguish it from other dihydropyrones. These characteristics make it a valuable intermediate and a target for synthetic chemists.

Overview of Research Trajectories for Dihydropyrones

Research into dihydropyrones is multifaceted, driven by their presence in natural products and their potential as precursors for more complex molecules. One major research trajectory focuses on the synthesis of these compounds. Various methods have been developed, including organocatalytic processes and transition metal-catalyzed reactions, to construct the dihydropyrone skeleton efficiently and with high selectivity. nih.govnih.gov

Another significant area of investigation is the exploration of the biological activities of dihydropyrones. Compounds within this class have been shown to exhibit a range of biological effects, including antimicrobial, antitumor, and anti-inflammatory properties. nih.gov This has spurred further research into the synthesis of novel dihydropyrone derivatives with enhanced or specific therapeutic potential.

Furthermore, dihydropyrones serve as versatile platforms for the synthesis of other important classes of molecules. Their chemical structure allows for various transformations, leading to the creation of functionalized enones, γ-lactones, and cyclic enamines, among others. nih.gov

Historical Development of 2 Methyl 5,6 Dihydro 4 Pyrone Research

Chemoenzymatic Synthesis and Biocatalytic Approaches

The integration of enzymatic processes with traditional chemical synthesis, known as chemoenzymatic synthesis, offers a powerful and sustainable route to complex molecules like this compound. Biocatalysis, the use of natural catalysts such as enzymes, provides high selectivity and mild reaction conditions, aligning with the principles of green chemistry. mdpi.com

Biocatalytic approaches often utilize whole-cell systems or isolated enzymes to perform key transformations. For instance, the synthesis of chiral piperidines, which share a heterocyclic core, has been achieved through the stereoselective monoamination of 1,5-diketones using ω-transaminases. nih.gov This enzymatic step introduces a chiral amine that subsequently undergoes spontaneous intramolecular cyclization, a strategy that can be conceptually extended to dihydropyrone synthesis.

In nature, the biosynthesis of 4-hydroxy-2-pyrones is catalyzed by polyketide synthases (PKS), which employ acyl-CoA precursors in iterative Claisen-condensation reactions. mdpi.com These enzymatic pathways can be harnessed in biotechnological approaches to produce a variety of substituted pyrones. While direct biocatalytic synthesis of this compound is not extensively documented, the established enzymatic routes to similar pyrone structures highlight the potential of biocatalysis in this area. nih.govgoogle.comgoogle.com The development of new biocatalysts and the optimization of fermentation processes are active areas of research with the potential to yield efficient and sustainable methods for producing dihydropyrone derivatives. mdpi.com

Total Synthesis Strategies Utilizing Cyclization Reactions

Cyclization reactions are fundamental to the total synthesis of this compound and its analogues, providing a direct means to construct the dihydropyran ring. Various cyclization tactics have been explored, each with its own set of advantages and applications.

Prins Cyclization Tactics in Dihydropyrone Formation

The Prins cyclization, an acid-catalyzed reaction between an alkene and an aldehyde, is a well-established method for the synthesis of tetrahydropyran (B127337) and dihydropyran rings. nih.govnih.gov In the absence of an external nucleophile, the reaction can proceed to form a dihydropyran through proton loss. nih.gov The stereoselectivity of the Prins cyclization is a key feature, often yielding cis-2,6-disubstituted products due to the preferential equatorial orientation of substituents in the chair-like transition state. nih.govbeilstein-journals.org

Silyl-Prins cyclizations, which involve the use of allyl- or vinylsilanes, offer enhanced selectivity in the formation of dihydropyrans. nih.gov The use of vinylsilyl alcohols, in particular, has been shown to be effective in the preparation of cis-2,6-dihydropyrans. nih.gov The reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), and proceeds through a 6-endo-dig cyclization. nih.gov

CatalystStarting MaterialsProductYield (%)Reference
TMSOTfE-vinylsilyl alcohol, Aldehydecis-2,6-dihydropyraneModerate to Good nih.gov
FeCl3Secondary homopropargyl alcohol, Aldehydecis-2,6-dihydropyranHigh beilstein-journals.org

Acid-Catalyzed Cyclization Pathways

Acid-catalyzed cyclization of appropriate precursors is a direct and efficient method for the synthesis of pyrone and dihydropyrone rings. For instance, the intramolecular cyclization of alkenyl alcohols bearing a silyl (B83357) group can be effectively catalyzed by acid to produce tetrahydropyrans with high stereoselectivity. researchgate.net The presence of the silicon group is often crucial for the success of the cyclization.

In a similar vein, the cyclization of 1,3,5-tricarbonyl compounds is a common biomimetic strategy for the synthesis of 4-hydroxy-2-pyrones. mdpi.com This approach often involves the condensation of an acetoacetic ester with an aldehyde, followed by oxidation. The resulting tri-carbonyl intermediate can then undergo an acid- or base-catalyzed intramolecular condensation to form the pyrone ring.

Intramolecular Cyclization Reactions in Dihydropyrone Synthesis

Intramolecular cyclization of hydroxy-alkenoic acids or their derivatives is a powerful strategy for the synthesis of lactones, including dihydropyrones. youtube.com The organoselenium-catalyzed oxacyclization of alkenoic acids is one such method that proceeds via an epoxidation and subsequent intramolecular ring-opening to yield lactones. researchgate.net This method has been successfully applied to the synthesis of various lactones and cyclic ethers under mild conditions. researchgate.net

A direct synthesis of a close analogue, 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone, has been achieved through the hydrogenation of 4-hydroxy-6-methyl-2-pyrone (B586867) using a palladium on carbon catalyst. prepchem.com This reaction proceeds with high yield and selectivity.

ReactantCatalystSolventProductYield (%)Reference
4-hydroxy-6-methyl-2-pyrone5% Pd/CMethanol4-hydroxy-5,6-dihydro-6-methyl-2-pyrone73 prepchem.com

Multicomponent Reaction Protocols for Pyrone Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecular scaffolds like pyrones. nih.gov These reactions are highly valued for their ability to generate molecular diversity from simple starting materials in a convergent manner.

One example of an MCR for the synthesis of pyran derivatives involves the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound, such as dimedone. nih.gov This reaction can be catalyzed by a variety of catalysts, including ionic liquids and nanocomposites, often under green reaction conditions. nih.gov The mechanism typically involves an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization to afford the pyran scaffold. nih.gov

The multicomponent reaction of 5-hydroxy-2-methyl-4H-pyran-4-one with carbonyl compounds and Meldrum's acid has been investigated to produce a range of complex heterocyclic structures, including dihydropyrano[3,2-b]pyran-2,8-diones. researchgate.netosi.lv

ReactantsCatalyst/ConditionsProductReference
Aldehyde, Malononitrile, DimedoneIonic Liquid4H-pyran scaffold nih.gov
5-hydroxy-2-methyl-4H-pyran-4-one, Carbonyl compound, Meldrum's acidAcid-catalyzedDihydropyrano[3,2-b]pyran-2,8-diones researchgate.netosi.lv

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. This includes the use of renewable starting materials, environmentally benign solvents, and energy-efficient processes.

The synthesis of pyran derivatives has been achieved using green one-pot methodologies with reusable catalysts. nih.gov For example, the synthesis of 2-pyrone-4,6-dicarboxylic acid, a valuable bio-based polyester (B1180765) precursor, has been accomplished through the oxidative cleavage of renewable gallic acid and tannic acid. rsc.org

Furthermore, the selective hydrogenation of 4-hydroxy-6-methyl-2-pyrone to its dihydrogenated analogue can be influenced by the choice of solvent, with 1-butanol (B46404) providing high selectivity. chemicalbook.com The use of flow chemistry in conjunction with selenium-mediated catalytic processes offers a green and efficient route to hydroxy lactones from alkenoic acids, minimizing waste and reaction time. researchgate.net These examples demonstrate the growing trend towards the development of sustainable synthetic routes for dihydropyrone compounds.

Synthesis from Renewable Bio-based Precursors (e.g., Maltol (B134687), Glucose)

The synthesis of dihydropyranones from renewable feedstocks represents a significant advancement in green chemistry. Bio-based molecules like maltol and glucose can be utilized as starting materials to produce key intermediates, which can then be converted to the target compounds.

A notable example is the synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a derivative of the target compound, from both maltol and glucose. nih.gov While DDMP produced from glucose via the Maillard reaction often contains impurities that impart a bitter taste, synthesis starting from maltol yields a tasteless product. nih.gov This highlights the advantage of using purified bio-based precursors. Maltol itself can be synthesized from renewable sources such as methyl furfuryl alcohol. google.com

The general strategy often involves the creation of a pyrone ring system from a linear, bio-derived precursor, followed by a reduction or hydrogenation step to form the dihydro-pyrone ring. For instance, 4-hydroxy-6-methyl-2-pyrone can be hydrogenated using a palladium on carbon (Pd/C) catalyst to yield 4-hydroxy-5,6-dihydro-6-methyl-2-pyrone, demonstrating the feasibility of converting pyrone intermediates to their dihydrogenated analogues. prepchem.com These pyrone intermediates, such as 4-hydroxy-2-pyrones, are accessible through various methods, including the cyclization of 1,3,5-tricarbonyl compounds which can be derived from biomass. mdpi.com

Below is a table summarizing synthetic approaches to pyrone derivatives from renewable or simple precursors.

PrecursorKey Reagents/CatalystsProductYieldReference
MaltolMultiple steps2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Not specified nih.gov
GlucoseMaillard reaction2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)Not specified nih.gov
Furfuryl alcoholCyclopentadiene, Thermal rearrangement2-PyroneNot specified scispace.comresearchgate.net
Dehydroacetic acid (DHAA)Sulfuric acid (93-95%)4-hydroxy-6-methyl-2-pyroneNot specified google.com
4-hydroxy-6-methyl-2-pyrone5% Palladium on carbon, H₂4-hydroxy-5,6-dihydro-6-methyl-2-pyroneNot specified prepchem.com

Asymmetric Synthesis of Chiral 5,6-Dihydro-2H-pyran-2-one Derivatives

The development of methods for the asymmetric synthesis of chiral 5,6-dihydro-2H-pyran-2-one derivatives is of significant interest due to the prevalence of this structural motif in biologically active natural products. osi.lv A robust strategy involves a multi-step sequence that establishes the chiral center early and carries it through to the final lactone product.

One effective method utilizes an asymmetric allylation of a ketone as the key stereochemistry-inducing step. yok.gov.tr This is followed by the formation of an acrylate (B77674) ester and a subsequent Ring-Closing Metathesis (RCM) reaction to construct the dihydropyranone ring. yok.gov.tr

The process begins with the asymmetric allylation of various ketones using allyltrimethoxysilane (B1265876) in the presence of a chiral catalyst system, such as R-Tol-BINAP, copper(I) chloride (CuCl), and silver fluoride (B91410) (AgF), to produce tertiary homoallylic alcohols with high enantiomeric excess (ee). yok.gov.tr These chiral alcohols are then acylated with acryloyl chloride to form the corresponding acrylate esters. The final step is an RCM reaction using a second-generation Grubbs' catalyst, which efficiently cyclizes the diene ester to yield the desired chiral 5,6-dihydro-2H-pyran-2-one derivatives in good yields. yok.gov.tr Importantly, the enantiomeric excess established in the initial allylation step is maintained throughout the synthetic sequence without racemization. yok.gov.tr

The table below details the results of the asymmetric allylation step for different ketones, which is the critical source of chirality for the final products.

EntryKetoneCatalyst SystemYield (%)ee (%)Reference
1AcetophenoneR-Tol-BINAP, AgF, Allyltrimethoxysilane89100 yok.gov.tr
22-AcetonaphthoneR-Tol-BINAP, AgF, Allyltrimethoxysilane9160 yok.gov.tr
3(E)-4-phenyl-3-buten-2-oneR-Tol-BINAP, AgF, Allyltrimethoxysilane9760 yok.gov.tr

Ring-Opening Reactions of the Pyrone Nucleus

The structural features of the pyrone ring, including the lactone functionality and the degree of unsaturation, dictate its susceptibility to ring-opening reactions under various conditions. nih.gov These transformations can be initiated by acid catalysis, thermal induction, or nucleophilic attack, often leading to the formation of valuable acyclic intermediates.

Thermally Induced Ring-Opening and Decarboxylation

Thermal conditions can induce the ring-opening of pyrones, often accompanied by decarboxylation. For certain 2-pyrones, thermally activated ring-opening and decarboxylation have been observed even in liquid water at relatively low temperatures (<373 K). iastate.edu This process is highly dependent on the substitution pattern and the presence of unsaturation within the pyrone ring. iastate.edu The elimination of carbon dioxide is a significant driving force for these reactions. masterorganicchemistry.com

Nucleophilic Attack and Ring Fragmentation

The electrophilic nature of the carbonyl carbon in the pyrone ring makes it susceptible to attack by nucleophiles. researchgate.net This can lead to ring-opening and subsequent fragmentation. For instance, studies on related 2-pyrones have shown that nucleophilic addition of water at the C2 lactone carbonyl can initiate ring-opening, leading to decarboxylation through the formation of a zwitterionic intermediate in solution. iastate.eduresearchgate.net The reactivity towards nucleophiles is a key aspect of the chemical versatility of pyrones, allowing for their conversion into a variety of other molecular scaffolds.

Solvent Effects on Ring-Opening Pathways

The solvent environment plays a crucial role in directing the pathway of ring-opening reactions. nih.gov For example, in the case of related 2-pyrones, the use of water as a solvent can facilitate ring-opening and decarboxylation through the stabilization of charged intermediates. iastate.eduresearchgate.net In contrast, using a less polar solvent like tetrahydrofuran (B95107) (THF) can significantly alter the reaction outcome, sometimes inhibiting ring-opening or leading to different products. iastate.edu The ability of the solvent to act as a nucleophile or to stabilize transition states is a critical determinant of the reaction course.

Cycloaddition Reactions

The conjugated diene system inherent in the pyrone ring structure allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. masterorganicchemistry.com This reactivity provides a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Reactions and Retro-Diels-Alder Processes

2-Pyrones are known to act as dienes in Diels-Alder reactions, although they are considered electron-deficient dienes with some aromatic character, which can make them reluctant participants. nih.gov The reaction involves the combination of the conjugated diene of the pyrone with a dienophile to form a bicyclic adduct. masterorganicchemistry.com These reactions can be facilitated by catalysts and are often stereoselective. nih.govrsc.org

The reverse of this process, the retro-Diels-Alder reaction, is also a significant transformation for pyrone adducts. masterorganicchemistry.com This reaction is typically driven by heat and results in the fragmentation of the bicyclic system. nih.gov A notable feature of the retro-Diels-Alder reaction of certain pyrone-derived cycloadducts is the irreversible loss of a stable small molecule, such as carbon dioxide, which drives the reaction to completion and can lead to the formation of aromatic compounds. masterorganicchemistry.com This sequential Diels-Alder/retro-Diels-Alder strategy has been utilized in the synthesis of substituted aromatic and heteroaromatic platforms. acs.org

Interactive Data Table: Reactivity of this compound and Related Pyrones

Reaction TypeSubstrateReagents/ConditionsKey TransformationProduct Type
Acid-Catalyzed Ring-OpeningEpoxides (as a model)H+, Weak Nucleophile (e.g., EtOH)Protonation of oxygen, nucleophilic attack at the more substituted carbon. youtube.comAcyclic ether-alcohol
Thermally Induced Decarboxylation4-hydroxy-6-methyl-2-pyroneLiquid water, <373 KRing-opening and loss of CO2. iastate.eduKetone (2,4-pentanedione)
Nucleophilic Ring-Opening4-hydroxy-6-methyl-2-pyroneWaterNucleophilic addition at C2, formation of zwitterion. iastate.eduresearchgate.netOpen-chain carboxylic acid (intermediate)
Diels-Alder Reaction2-PyronesElectron-deficient dienophiles[4+2] cycloaddition. nih.govBicyclic lactones
Retro-Diels-Alder ReactionPyrone-alkyne cycloadductHeat[4+2] cycloreversion, loss of CO2. masterorganicchemistry.comAromatic compound

Hetero Diels-Alder Cycloadditions

The hetero-Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org This reaction involves a conjugated diene and a dienophile, where one or more carbon atoms are replaced by a heteroatom, such as oxygen or nitrogen. organic-chemistry.orgcem.com In the context of this compound and its derivatives, the pyrone ring itself can act as the diene component in [4+2] cycloadditions. These reactions are facilitated by the presence of electron-withdrawing groups on the dienophile, which lowers the energy of its lowest unoccupied molecular orbital (LUMO), and electron-donating groups on the diene, which raises the energy of its highest occupied molecular orbital (HOMO). organic-chemistry.org

Microwave irradiation has been shown to significantly accelerate hetero-Diels-Alder reactions, often leading to higher yields and chemoselectivity in shorter reaction times compared to conventional heating methods. cem.com For instance, the intramolecular domino Knoevenagel hetero-Diels-Alder reaction has been efficiently carried out under microwave acceleration for the synthesis of pyrano[3,2-c]coumarin frameworks. cem.com Lewis acids are also known to catalyze Diels-Alder reactions by binding to the dienophile and lowering its LUMO energy. wikipedia.org

While specific examples of hetero-Diels-Alder reactions involving the parent this compound are not extensively detailed in the provided search results, the reactivity of the broader class of 2-pyrones in such cycloadditions is well-documented. researchgate.net These reactions typically proceed with the pyrone acting as the diene, reacting with various dienophiles to form bicyclic adducts, which can then undergo further transformations. researchgate.net The regioselectivity of these reactions can often be rationalized by Frontier Molecular Orbital (FMO) theory. nih.gov

Electrophilic and Nucleophilic Functionalization

The this compound scaffold possesses reactive sites amenable to condensation reactions, particularly at the methyl group and the C3 and C5 positions of the pyranone ring. The methyl group at C6 can undergo condensation with aldehydes and other carbonyl compounds, a common strategy for extending the carbon framework and introducing further functionality. mdpi.com

The C3 and C5 positions of the pyranone ring are activated for electrophilic substitution due to the electronic nature of the ring system. For instance, 4-hydroxy-2-pyrones readily undergo electrophilic substitution at the C3 and C5 positions. mdpi.com This reactivity allows for the introduction of various functional groups, including acyl and alkyl groups. mdpi.com

A notable example is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with a carbonyl group. wikipedia.org While the parent this compound lacks a carbonyl group directly participating in a typical Knoevenagel condensation, its derivatives can be designed to undergo such reactions. For example, the condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with various active methylene compounds proceeds via a Knoevenagel-type reaction. cas.cz Furthermore, tandem Knoevenagel-Michael reactions have been developed for the synthesis of complex heterocyclic systems starting from pyrone derivatives. mdpi.com

The pyranone ring in this compound and its analogs is susceptible to attack by various nitrogen-containing nucleophiles, often leading to ring-opening and subsequent rearrangement to form new heterocyclic structures.

The reaction of 6-substituted-5,6-dihydro-4-methoxy-2-pyrones with hydrazine (B178648) hydrate (B1144303) results in a ring contraction to produce 5-hydroxypyrazoles in excellent yields. rsc.org However, phenylhydrazine (B124118) did not react under the same conditions. rsc.org This transformation likely proceeds through initial nucleophilic attack at the C2 or C6 position of the pyranone ring, followed by ring opening and recyclization.

Similarly, the reaction of 2,6-dicyano-4-pyrone with hydrazine and phenylhydrazine leads to pyrone ring-opening and substitution of the cyano groups, ultimately forming pyrazolylacetic acid hydrazides. acs.org In contrast, the reaction with hydroxylamine (B1172632) proceeds selectively through attack at the cyano groups without opening the pyrone ring, affording amidoximes. acs.org

Reactions with primary amines can also lead to ring transformation. For example, heating 4-hydroxy-6-methyl-2-pyrone with primary amines in water can directly yield N-substituted 2-pyridinones. scite.ai The reaction of 5,6,7,8-tetrahydro-2H-1-benzopyran-2,5-diones with ammonia (B1221849), hydroxylamine, and various amines in boiling ethanol (B145695) results in the formation of 2,5-dioxo-1,2,5,6,7,8-hexahydroquinolines. clockss.org

ReactantNucleophileProductReference
6-substituted-5,6-dihydro-4-methoxy-2-pyronesHydrazine hydrate5-Hydroxypyrazoles rsc.org
2,6-Dicyano-4-pyroneHydrazine/PhenylhydrazinePyrazolylacetic acid hydrazides acs.org
2,6-Dicyano-4-pyroneHydroxylamineAmidoxime/Bis-amidoxime acs.org
4-Hydroxy-6-methyl-2-pyronePrimary aminesN-substituted 2-pyridinones scite.ai
5,6,7,8-Tetrahydro-2H-1-benzopyran-2,5-dionesAmmonia, hydroxylamine, amines2,5-Dioxo-1,2,5,6,7,8-hexahydroquinolines clockss.org

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.org This reaction is typically catalyzed by a weak base. wikipedia.org While this compound itself does not have a suitable carbonyl group for a direct Knoevenagel condensation, its derivatives can be functionalized to participate in such reactions.

For instance, aldehydes derived from pyranones can undergo Knoevenagel condensation with active methylene compounds. cas.cz A study on the condensation of 1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-5-pyrimidinecarbaldehyde with various CH-acids demonstrated the feasibility of this approach. cas.cz

Furthermore, the Knoevenagel condensation can be part of a tandem reaction sequence. A notable example is the tandem Knoevenagel-Michael reaction of phenylglyoxal (B86788) hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one, which leads to a complex pyrimidine (B1678525) derivative. mdpi.com The reaction proceeds through the initial Knoevenagel condensation between phenylglyoxal and 1,3-dimethylbarbituric acid, followed by a Michael addition of the 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com

The Knoevenagel condensation is a versatile tool for C-C bond formation and has been employed in the synthesis of a wide range of compounds, including therapeutic drugs and functional polymers. bas.bg The reaction can often be performed under environmentally friendly conditions, sometimes even without a catalyst in a water-ethanol mixture. bas.bg

Derivatization and Scaffold Modifications

The pyranone ring of this compound and its analogs is a versatile scaffold that can be functionalized at various positions to generate a diverse range of derivatives. The presence of the methyl group, the double bond, and the carbonyl group provides multiple handles for chemical modification.

Methods for the modification of related 4-hydroxy-2-pyrones are well-established and include electrophilic substitution at the C3 and C5 positions, Michael additions, and acylation and alkylation of the ring. mdpi.com The methyl group at the C6 position is a common site for modification through condensation reactions. mdpi.com

A multi-step synthesis of novel pyrano[4,3-b]pyran-5(4H)-ones involved the construction of a pyran ring followed by the fused pyranone moiety and subsequent functionalization at the C8 position of the resulting core framework. nih.gov This functionalization was achieved through Pd-mediated C-C bond-forming reactions. nih.gov

The reactivity of the pyranone ring allows for its transformation into other heterocyclic systems. As discussed previously, reactions with nitrogen-containing nucleophiles can lead to the formation of pyridinones, pyrazoles, and quinolines. rsc.orgscite.aiclockss.org These transformations highlight the utility of the pyranone ring as a synthon for a variety of heterocyclic compounds.

Transformations of Substituent Groups (e.g., Methyl Group)

The methyl group at the 2-position of the this compound ring represents a key site for chemical modification, offering a pathway to a variety of derivatives. Research into the reactivity of this methyl group has unveiled several transformation pathways, including condensation, halogenation, and oxidation reactions. These studies are crucial for the development of new synthetic methodologies and the creation of a diverse library of pyrone-based compounds. While specific, direct research on the transformations of the methyl group on this compound is not extensively documented in readily available literature, the principles of organic reactions on similar structures provide a foundational understanding of its potential reactivity.

Reactions such as the aldol (B89426) and Claisen condensations, which are fundamental carbon-carbon bond-forming reactions, theoretically offer routes to elongate the methyl group. For instance, deprotonation of the methyl group by a strong base would generate a nucleophilic enolate, which could then react with an aldehyde or another ester.

Furthermore, the methyl group is susceptible to halogenation, typically via free-radical pathways, which could introduce a handle for further nucleophilic substitution reactions. Oxidation of the methyl group to an alcohol, aldehyde, or carboxylic acid would also significantly expand the synthetic utility of this pyrone derivative.

While detailed experimental data and specific examples for this compound are not provided in the search results, the following table outlines the potential transformations based on established organic chemistry principles.

Interactive Data Table: Potential Transformations of the Methyl Group of this compound

Reaction Type Reagents/Conditions Potential Product Structure Notes
Aldol CondensationAldehyde (e.g., Benzaldehyde), Base (e.g., NaOH, LDA)This reaction would extend the methyl group, introducing a β-hydroxy carbonyl moiety.
Claisen CondensationEster (e.g., Ethyl acetate), Strong Base (e.g., NaOEt)This would result in the formation of a β-keto ester attached to the pyrone ring.
HalogenationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)This would lead to the formation of a bromomethyl derivative, a versatile synthetic intermediate.
OxidationStrong Oxidizing Agent (e.g., KMnO4, CrO3)Depending on the strength of the oxidizing agent, the methyl group could be converted to a carboxylic acid.

This table is illustrative of potential reactions and does not represent experimentally verified transformations from the provided search results.

The exploration of these and other reactions on the methyl group of this compound is a promising area for future research, with the potential to unlock a wide array of novel and potentially bioactive molecules.

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 5,6 Dihydro 4 Pyrone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual protons and carbon atoms, respectively. Two-dimensional (2D) NMR experiments, including COSY, HSQC, and HMBC, reveal correlations between nuclei, allowing for the definitive assignment of the molecular structure. researchgate.netcolumbia.edubas.bgyoutube.comsdsu.edu

In the ¹H NMR spectrum of a related compound, 5,6-dihydro-2H-pyran-2-one, characteristic signals for the protons in the dihydropyrone ring are observed. chemicalbook.com For 2-Methyl-5,6-dihydro-4-pyrone, specific chemical shifts would be expected for the methyl group protons, the methylene (B1212753) protons at positions 5 and 6, and the vinylic proton at position 3.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for the carbonyl carbon (C-4), the olefinic carbons (C-2 and C-3), the methylene carbons (C-5 and C-6), and the methyl carbon. np-mrd.orgnp-mrd.orgchemicalbook.com

2D NMR techniques are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) experiment would show correlations between adjacent protons, for instance, between the protons on C-5 and C-6. researchgate.netbas.bgsdsu.edu An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates directly bonded protons and carbons, confirming which protons are attached to which carbon atoms. researchgate.netcolumbia.eduyoutube.com The HMBC (Heteronuclear Multiple Bond Correlation) experiment is key for identifying longer-range (2-3 bond) correlations, which helps to connect the different fragments of the molecule. For example, HMBC correlations would be expected from the methyl protons to carbons C-2 and C-3, and from the methylene protons at C-5 to the carbonyl carbon C-4. researchgate.netcolumbia.edusdsu.edu

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2-CH₃~1.9 (s)~20C2, C3
3~5.3 (s)~100C2, C4, C5
4-~195-
5~2.5 (t)~35C3, C4, C6
6~4.4 (t)~68C4, C5

Note: The chemical shift values are approximate and can vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination (e.g., HRESIMS)

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. researchgate.net

For this compound (C₆H₈O₂), the expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, and oxygen. HRESIMS analysis would yield a measured mass that is very close to this theoretical value, confirming the molecular formula. nih.govnist.gov

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. libretexts.orgmiamioh.edu Common fragmentation pathways for cyclic ketones and esters often involve the loss of small neutral molecules like CO, C₂H₄, or the cleavage of the ring system. libretexts.org For instance, a characteristic fragment might arise from a retro-Diels-Alder reaction of the dihydropyrone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. researchgate.netrsc.orgresearchgate.netchemicalbook.com For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the stretching vibration of the α,β-unsaturated ketone carbonyl group (C=O) typically in the region of 1650-1680 cm⁻¹. Another characteristic band would be for the C=C double bond stretch within the ring, usually appearing around 1600-1640 cm⁻¹. The spectrum would also display C-H stretching and bending vibrations for the methyl and methylene groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.netspectrabase.com Conjugated systems, such as the α,β-unsaturated ketone in this compound, give rise to characteristic UV absorptions. A π → π* transition is expected, which would be observed as a strong absorption band in the UV region. The exact wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the solvent used.

Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., ECD calculations, Mosher's Method)

If this compound were chiral (i.e., if a stereocenter were present), chiroptical techniques would be necessary to determine its absolute configuration. Since the parent compound is achiral, this section will discuss the application of these methods to a hypothetical chiral derivative.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms. By comparing the experimentally measured ECD spectrum with spectra calculated for different possible stereoisomers using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the absolute configuration can be determined. nih.gov The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the stereochemistry of the molecule. nih.gov

Mosher's Method: Mosher's method is a chemical derivatization technique used in NMR spectroscopy to determine the absolute configuration of chiral alcohols and amines. This method involves reacting the chiral substrate with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters or amides. The differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral center in the two diastereomers can be used to deduce the absolute configuration of the original molecule.

X-ray Crystallography for Solid-State Structural Analysis

The resulting crystal structure would confirm the planar or near-planar nature of the dihydropyrone ring and provide the exact spatial arrangement of the methyl group and the atoms of the heterocyclic ring. researchgate.net This technique provides an unambiguous and highly detailed picture of the molecule's architecture. researchgate.netnih.gov

Computational and Theoretical Investigations of 2 Methyl 5,6 Dihydro 4 Pyrone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been instrumental in exploring various facets of 2-Methyl-5,6-dihydro-4-pyrone and related pyrone structures. These studies have shed light on conformational preferences, reaction pathways, electronic properties, and the influence of the surrounding environment.

Conformational Analysis and Molecular Geometries

DFT calculations are crucial for determining the most stable three-dimensional arrangements (conformations) of molecules and for providing precise geometric parameters. For cyclic compounds like this compound, identifying the lowest energy conformer is fundamental to understanding its reactivity. Studies on similar dihydropyran systems have shown that the ring can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.netnih.gov The relative energies of these conformers are influenced by steric and electronic factors, including the positions of substituents. For instance, in related piperidine (B6355638) rings, a chair conformation is often favored. nih.gov DFT calculations, often combined with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, help to elucidate the predominant conformation in different environments. researchgate.net

The geometry of this compound, including bond lengths and angles, has been optimized using DFT methods like B3LYP with various basis sets. nih.govtandfonline.com These calculations provide a detailed picture of the molecular structure, which is essential for understanding its chemical behavior.

Reaction Mechanisms and Activation Barriers (e.g., Ring-Opening, Retro-Diels-Alder)

A significant area of computational investigation for dihydropyrones is their participation in retro-Diels-Alder (rDA) reactions. This type of reaction is the microscopic reverse of the Diels-Alder reaction and involves the fragmentation of the ring system. masterorganicchemistry.com DFT simulations have been employed to map out the potential energy surface for the rDA reaction of partially saturated 2-pyrones, which leads to ring-opening and decarboxylation. rsc.orgresearchgate.net

These studies have revealed that the mechanism can be either concerted (a single step) or stepwise, often involving the formation of a zwitterionic intermediate, particularly in the presence of a solvent like water. rsc.orgresearchgate.net The presence of substituents on the pyrone ring can significantly affect the activation barrier of the reaction. rsc.org For example, the rDA reaction of some 2-pyrone derivatives is accelerated in water compared to non-polar solvents or the gas phase. rsc.org This is attributed to the stabilization of the transition state or intermediate by the solvent.

The retro-Diels-Alder reaction of certain pyrones is particularly favorable because it can lead to the formation of highly stable products, such as an aromatic ring and carbon dioxide (CO2). masterorganicchemistry.com The irreversibility of the reaction is often driven by the release of CO2, which is a poor dienophile. masterorganicchemistry.com

ReactionSolventActivation Barrier (Ea)MechanismReference
rDA of 5DHHMPWater61 kJ mol⁻¹Stepwise (via zwitterion) rsc.org
rDA of 5DHHMPn-hexane/Gas-phaseHigher than in waterConcerted rsc.org
rDA of 4HMTHPWaterNot specifiedConcerted rsc.org
rDA of DTMPWaterNot specifiedConcerted rsc.org

Table 1: DFT-calculated activation barriers and mechanisms for the retro-Diels-Alder (rDA) reaction of various partially saturated 2-pyrones. 5DHHMP: 5,6-dihydro-4-hydroxy-6-methylpyran-2-one; 4HMTHP: 6-methyl-3,6-dihydro-2H-pyran-2-one; DTMP: 4,6,6-trimethyl-3,6-dihydro-2H-pyran-2-one.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com DFT calculations are widely used to determine the energies and shapes of these orbitals.

For this compound and its analogs, FMO analysis helps to predict their behavior in various reactions. The energy gap between the HOMO and LUMO is a critical parameter; a smaller gap generally indicates higher reactivity. nih.gov In the context of the retro-Diels-Alder reaction, the FMO gap of the resulting diene and dienophile products has been correlated with the reactivity of the parent pyrone molecule in the gas phase. rsc.org Specifically, a linear relationship has been observed between the activation barrier and the FMO gap for normal electron demand reactions. rsc.org

The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for nucleophilic and electrophilic attack, respectively. youtube.com For instance, in related systems, the HOMO is often localized on the more electron-rich parts of the molecule, indicating where it is most likely to donate electrons. researchgate.net

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
(2,6)-dichloro methoxy (B1213986) chalcone (B49325)Not specifiedNot specifiedLargest
(3,5)-dichloro methoxy chalconeNot specifiedNot specifiedSmallest

Table 2: Relative HOMO-LUMO energy gaps for chalcone isomers as determined by DFT calculations. A larger gap correlates with lower reactivity, while a smaller gap indicates higher reactivity. nih.gov

Solvent Effects on Reaction Energetics

The solvent in which a reaction occurs can have a profound impact on its rate and mechanism. DFT calculations can incorporate solvent effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation.

For the retro-Diels-Alder reaction of partially saturated 2-pyrones, DFT studies have shown that polar solvents like water can significantly lower the activation barrier compared to non-polar solvents or the gas phase. rsc.org This is due to the differential stabilization of the reactant and the transition state by the solvent. rsc.org In some cases, the presence of a solvent can even change the reaction mechanism from concerted to stepwise by stabilizing a charged intermediate. rsc.orgresearchgate.net However, in solvent environments, the reactivity of the molecule does not always correlate with the FMO gap of the products, highlighting the complexity of condensed-phase reactions. rsc.org

Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and reactivity of many molecules. DFT calculations can accurately model these interactions, providing information on their geometry and strength. mdpi.comresearchgate.net In molecules related to this compound that contain hydroxyl or amino groups, intramolecular and intermolecular hydrogen bonds can significantly influence their conformational preferences and chemical properties. mdpi.comkent.ac.uk

For example, studies on pyran-2,4-dione derivatives have shown that intramolecular O-H···O hydrogen bonds stabilize the molecular structure. mdpi.comresearchgate.net DFT calculations, in conjunction with techniques like Atoms in Molecules (AIM) analysis, can quantify the strength of these interactions. mdpi.com The presence of hydrogen bonding can also affect reaction mechanisms. For instance, in the rDA reaction of certain pyrones, hydrogen bonding with a solvent like water is crucial for stabilizing the zwitterionic intermediate. rsc.org

Hydrogen Bond TypeSystemDonor-Acceptor Distance (Å)Reference
N1-H1...O1Pyran-2,4-dione derivative2.593(2) researchgate.net
O...HPyran-2,4-dione derivativesGenerally higher interaction energies at optimized geometry mdpi.com

Table 3: Examples of hydrogen bonding parameters in related pyrone systems determined from experimental and computational studies.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of molecular systems, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the motions of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics and the role of solvent in chemical processes.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies employed to establish a mathematical correlation between the structural features of a molecule and its biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are pivotal in medicinal chemistry and materials science for predicting the behavior of new compounds, thereby streamlining the research and development process. nih.govresearchgate.net

While direct QSAR or QSPR studies specifically targeting this compound are not extensively documented in publicly available literature, the methodologies have been successfully applied to structurally analogous dihydropyrone derivatives. These studies provide a framework for understanding how the bioactivity and properties of such compounds can be modeled.

A notable example involves the QSAR analysis of 4-hydroxy-5,6-dihydropyrone analogues as inhibitors of HIV-1 protease. acs.org In this research, receptor-dependent (RD) 4D-QSAR models were developed. These models, which consider the conformational flexibility of the ligand and induced-fit effects at the receptor binding site, demonstrated high statistical significance with a squared correlation coefficient (r²) of 0.86 and a cross-validated squared correlation coefficient (q²) of 0.80. acs.org The findings highlighted the importance of hydrophobic interactions, steric requirements, and hydrogen bonding for the inhibitory activity of these dihydropyrones. acs.org

In a similar vein, 2D-QSPR models have been established for other heterocyclic compounds like pyrazine (B50134) derivatives to predict properties such as odor thresholds. ijournalse.org These models utilize a range of molecular descriptors calculated through methods like Density Functional Theory (DFT). ijournalse.org The descriptors can be categorized as follows:

Topological descriptors: These describe the atomic connectivity within the molecule.

Electronic descriptors: These relate to the electronic structure, such as orbital energies (HOMO, LUMO) and charge distributions.

Physicochemical descriptors: These include properties like molar refractivity and polarizability.

A typical QSAR/QSPR study involves the following steps:

Data Set Selection: A series of compounds with known activities or properties is chosen.

Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation correlating the descriptors with the observed activity or property. ijournalse.org

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For a hypothetical QSAR study on a series of this compound derivatives, one could anticipate the inclusion of descriptors that quantify steric bulk, electronic effects of substituents, and hydrogen bonding potential, given their established importance in related heterocyclic systems.

Table 1: Examples of Descriptor Classes and Their Relevance in QSAR/QSPR of Dihydropyrone-like Scaffolds

Descriptor ClassSpecific ExamplesPotential Relevance to this compound
Topological Wiener Index, Randić IndexCharacterizing molecular size and branching.
Electronic HOMO/LUMO energies, Dipole MomentRelating to reactivity and intermolecular interactions.
Steric Molar Refractivity, van der Waals volumeQuantifying the influence of molecular size and shape on receptor binding.
Thermodynamic Enthalpy of formation, Gibbs free energyDescribing the stability and conformational preferences of the molecule.

Future QSAR and QSPR studies on this compound and its analogues would be invaluable for guiding the synthesis of new derivatives with tailored biological activities or desired physicochemical properties.

Spectroscopic Property Prediction (e.g., IR, NMR chemical shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, such as infrared (IR) spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. arxiv.orgresearchgate.net These theoretical calculations provide valuable insights into the molecular structure and vibrational modes, aiding in the interpretation of experimental data. github.iodiva-portal.org While specific computational studies on the spectroscopic properties of this compound are not prominent in the literature, the established methodologies can be applied to this compound.

The prediction of IR spectra typically involves the following computational steps:

Geometry Optimization: The molecule's three-dimensional structure is optimized to find its lowest energy conformation. This is commonly performed using Density Functional Theory (DFT) methods, such as the B3LYP functional, with an appropriate basis set.

Frequency Calculation: At the optimized geometry, a frequency calculation is performed to determine the normal modes of vibration. github.io The resulting vibrational frequencies correspond to the absorption bands in the IR spectrum.

Intensity Calculation: The intensities of the IR bands are calculated from the derivatives of the dipole moment with respect to the normal mode coordinates. github.io

For NMR chemical shift prediction, the general approach involves:

Geometry Optimization: Similar to IR prediction, the molecular geometry is first optimized.

Magnetic Shielding Calculation: The magnetic shielding tensors for each nucleus are calculated at the optimized geometry. This is often done using the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Determination: The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

Molecular dynamics simulations can also be employed to compute IR spectra by analyzing the autocorrelation function of the dipole moment over time. youtube.com This approach has the advantage of accounting for conformational flexibility and environmental effects in condensed phases. arxiv.org

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

This table is illustrative and based on general principles of spectroscopic prediction. Actual values would require specific quantum chemical calculations.

Spectroscopic Data Predicted (Illustrative) Expected Experimental Region Assignment
IR Frequency (cm⁻¹) ~17101700-1725C=O stretching
~16501630-1660C=C stretching
~29502850-3000C-H stretching (sp³)
~30503000-3100C-H stretching (sp²)
¹H NMR Chemical Shift (ppm) ~2.01.8-2.2-CH₃
~2.52.3-2.7-CH₂- (adjacent to C=O)
~4.54.3-4.7-CH₂-O-
~5.35.1-5.5=CH-
¹³C NMR Chemical Shift (ppm) ~2018-25-CH₃
~3533-38-CH₂- (adjacent to C=O)
~6865-70-CH₂-O-
~105100-110=CH-
~175170-180C=O
~190185-195C=C-O

The accuracy of these predictions is highly dependent on the level of theory and basis set employed in the calculations. researchgate.net For more precise results, it is often necessary to apply scaling factors to the calculated vibrational frequencies to account for anharmonicity and other systematic errors. Future computational studies dedicated to this compound would provide a valuable benchmark for experimental characterization.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goviucr.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates, this method provides a graphical representation of close contacts between neighboring molecules. nih.gov Although a specific Hirshfeld surface analysis of this compound has not been reported, the technique has been widely applied to other pyran derivatives, offering insights into their crystal packing. nih.govresearchgate.net

The Hirshfeld surface is typically mapped with properties such as dnorm, which is a normalized contact distance. The dnorm surface displays a color spectrum:

Red regions: Indicate intermolecular contacts that are shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions.

White regions: Represent contacts with distances approximately equal to the van der Waals radii.

Blue regions: Signify contacts that are longer than the van der Waals radii.

A complementary tool is the 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. These plots allow for the deconvolution of the Hirshfeld surface into contributions from different types of intermolecular contacts, providing a quantitative measure of their relative importance in the crystal packing. nih.gov

For pyran and dihydropyran derivatives, Hirshfeld surface analyses have revealed the prevalence of several key intermolecular interactions:

H···H contacts: These are often the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. nih.govresearchgate.net

O···H/H···O contacts: These are indicative of hydrogen bonding, which can play a significant role in the crystal packing of pyran derivatives containing hydroxyl or carbonyl groups. iucr.orgresearchgate.net

C···H/H···C contacts: These represent weaker C-H···π or other van der Waals interactions. iucr.orgresearchgate.net

Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Pyran Derivative

This table presents data from a study on a substituted pyran derivative and is intended to be illustrative of the type of information obtained from Hirshfeld surface analysis. iucr.org

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···O/O···H29.7
H···H28.7
H···C/C···H16.0
H···N/N···H12.9

A Hirshfeld surface analysis of this compound would be expected to show significant contributions from H···H and O···H contacts, given the presence of the methyl group and the carbonyl and ether oxygen atoms. The analysis would provide a detailed understanding of the packing motifs and the dominant forces governing the solid-state structure of the compound. Such a study would be a valuable addition to the crystallographic characterization of this molecule.

Biological Activity and Mechanistic Studies of 2 Methyl 5,6 Dihydro 4 Pyrone and Its Derivatives

Mechanistic Investigations of Enzyme Inhibition

The ability of 2-Methyl-5,6-dihydro-4-pyrone derivatives to inhibit specific enzymes is a key area of research, with studies focusing on their role in various disease pathways.

HIV Protease Inhibition and Binding Modes

Derivatives of 5,6-dihydro-α-pyrone have been identified as potent non-peptidic inhibitors of the human immunodeficiency virus (HIV) protease, a critical enzyme in the viral life cycle. Structure-based design efforts, evolving from the 4-hydroxycoumarin (B602359) template, led to the investigation of 5,6-dihydro-4-hydroxy-2-pyrones. These compounds possess a crucial pharmacophore: the 4-hydroxy group, which forms hydrogen bonds with the catalytic aspartic acid residues in the enzyme's active site. Additionally, the lactone moiety of the pyrone ring replaces a key water molecule typically found in the active site. researchgate.net

The flexibility of the dihydropyrone ring allows for varied conformations, which can influence binding affinity. researchgate.net Strategic placement of side chains at the C-6 position of the pyrone ring enables these inhibitors to extend into and occupy the S1' and S2' subsites of the enzyme's active site, enhancing their inhibitory potency. researchgate.net For instance, the modification of a parent dihydropyrone to include hydrophobic and hydrophilic side chains at the 6-position, mimicking amino acid substrates, has led to a significant increase in potency. nih.gov

Further optimization at the 3-position to fill the S1' and S2' pockets has also yielded highly potent HIV protease inhibitors. nih.gov X-ray crystallography studies of these pyrone derivatives complexed with HIV protease have been instrumental in understanding the specific binding interactions and guiding further drug design. researchgate.net

NF-κB Pathway Modulation

Certain 5,6-dihydro-α-pyrone derivatives have demonstrated the ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway. In an enzyme-based ELISA assay, a specific 5,6-dihydro-α-pyrone derivative, isolated from Hyptis brevipes, was found to be an active inhibitor of NF-κB. researchgate.netnih.gov This modulation of the NF-κB pathway is a significant finding, as this pathway is a key regulator of the inflammatory response and is implicated in the progression of various diseases. The inhibitory activity of these pyrone derivatives on the NF-κB pathway highlights a potential mechanism for their observed anti-inflammatory and other biological effects. nih.gov

α-Glycosidase Inhibitory Activity

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. mdpi.comnih.gov Research into pyrone derivatives has revealed their potential as α-glucosidase inhibitors. Specifically, certain dibenzo-α-pyrone derivatives isolated from the marine-derived fungus Alternaria alternata have shown significant inhibitory activity against α-glucosidase. nih.govmdpi.com

Enzyme kinetics studies have indicated that these pyrone derivatives can act as mixed-type inhibitors of α-glucosidase. nih.gov Molecular docking studies have further elucidated the potential binding interactions between these pyrone derivatives and the active site of the α-glucosidase enzyme. nih.govmdpi.com These findings suggest that the pyrone scaffold is a promising starting point for the development of new α-glucosidase inhibitors.

In Vitro Cellular Assays and Associated Mechanisms

The biological activity of 5,6-dihydro-α-pyrone derivatives has been further investigated through various in vitro cellular assays, particularly focusing on their cytotoxic effects against cancer cell lines.

Derivatives known as brevipolides, isolated from Hyptis brevipes, have exhibited cytotoxicity against human breast adenocarcinoma (MCF-7) and human colon adenocarcinoma (HT-29) cells. researchgate.netnih.gov The effective doses (ED50) for these activities were in the micromolar range, indicating significant potency. However, these compounds did not show significant cytotoxicity against human lung carcinoma (Lu1) cells, suggesting a degree of selectivity in their cytotoxic action. researchgate.netnih.gov

The mechanism of this cytotoxicity is likely linked to the effects observed on the mitochondrial transmembrane potential, as disruption of mitochondrial function is a common pathway for inducing apoptosis in cancer cells.

In other studies, certain α-pyrone derivatives, such as violapyrones, were found to be non-cytotoxic to a range of cancer cell lines, including MCF-7, MCF-7/TamR (tamoxifen-resistant), SK-BR-3, MDA-MB-231, BGC-823, and A549, even at high concentrations. nih.gov However, these non-cytotoxic compounds were able to resensitize tamoxifen-resistant breast cancer cells to the effects of tamoxifen, suggesting a different mechanism of action related to overcoming drug resistance. nih.gov

Table 1: Cytotoxicity of 5,6-dihydro-α-pyrone Derivatives

Compound Cell Line ED50 (µM)
Brevipolide Derivative 1 HT-29 5.8
Brevipolide Derivative 2 MCF-7 6.1
Brevipolide Derivative 2 HT-29 6.1
Brevipolide Derivative 6 MCF-7 6.7
Brevipolide Derivative 6 HT-29 7.5

Structure-Activity Relationship (SAR) Studies for Bioactive Pyrone Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of the pyrone scaffold. For HIV protease inhibitors, SAR studies have shown that substitutions at the C-3 and C-6 positions of the 5,6-dihydropyrone ring are critical for potency. researchgate.netnih.gov The introduction of various hydrophobic and hydrophilic side chains at the C-6 position allows for interaction with the S1 and S2 pockets of the enzyme. nih.gov Similarly, modifications at the C-3 position can enhance binding to the S1' and S2' subsites. nih.gov

In the context of cytotoxicity, the specific stereochemistry and the nature of substituents on the pyrone ring and its side chains, as seen in the brevipolides, influence the potency and selectivity against different cancer cell lines. researchgate.netnih.gov

For α-glucosidase inhibitors, the substitution pattern on the dibenzo-α-pyrone core has been shown to be important for activity. nih.govmdpi.com These SAR insights are invaluable for the rational design of more potent and selective bioactive pyrone derivatives for various therapeutic targets.

Table 2: List of Chemical Compounds

Compound Name
This compound
5,6-dihydro-4-hydroxy-2-pyrones
4-hydroxycoumarin
Brevipolides
Violapyrones
Dibenzo-α-pyrones

Natural Occurrence and Biosynthetic Pathways of Pyrone Derivatives

Pyrone derivatives, including the specific compound this compound, are a class of heterocyclic lactones. These compounds are widely distributed across the natural world, having been identified in fungi, bacteria, plants, and even animals. nih.gov Their structural diversity gives rise to a wide array of biological activities. nih.govbeilstein-journals.org

The core structure of these molecules is the pyrone ring, which exists as two primary isomers: α-pyrone (2-pyrone) and γ-pyrone (4-pyrone), distinguished by the position of the carbonyl group relative to the ring's oxygen atom. The focus of this section, this compound, belongs to the dihydropyranone class of compounds, which are characterized by a hydrogenated pyran ring bearing a ketone group and a single double bond.

While specific research on the natural occurrence and biosynthetic pathway of this compound is limited, the general pathways for the biosynthesis of structurally similar pyrone derivatives are well-documented. By examining these related compounds, it is possible to infer the likely origins of this compound.

A closely related compound, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), is known to be a product of the Maillard reaction and has been identified in various plants, including Vitex negundo, Moringa oleifera, and Capparis spinosa. researchgate.netresearchgate.netrsc.org It is also produced by the yeast Saccharomyces cerevisiae. researchgate.net The formation of DDMP can occur non-enzymatically from the thermal degradation of hexose (B10828440) sugars like glucose. researchgate.net

The biosynthesis of most pyrone derivatives is predominantly achieved through the polyketide pathway. researchgate.net This process is catalyzed by a family of enzymes known as polyketide synthases (PKSs). wikipedia.org These enzymes construct polyketides through the repeated condensation of simple carboxylic acid units. wikipedia.orgnih.gov The biosynthesis typically begins with a starter unit, such as acetyl-CoA, and is followed by the addition of extender units, most commonly malonyl-CoA. nih.gov

The PKS enzymes are broadly categorized into three types: Type I, Type II, and Type III. wikipedia.orgnih.gov

Type I PKSs are large, modular enzymes where multiple catalytic domains are part of a single polypeptide chain. They are common in both bacteria and fungi. researchgate.netnih.gov

Type II PKSs are complexes of discrete, monofunctional proteins that act iteratively to construct the polyketide chain. researchgate.net

Type III PKSs , the simplest form, are homodimeric enzymes that also act iteratively. wikipedia.org

The formation of the pyrone ring itself is generally the result of the cyclization of a triketide or tetraketide intermediate, which is then released from the PKS enzyme. researchgate.net

A notable example of a naturally occurring 5,6-dihydro-α-pyrone is massoia lactone (5,6-dihydro-6-pentyl-2H-pyran-2-one). This compound is found in the bark of the Massoia tree (Cryptocarya massoia) and is also produced by the fungus Aureobasidium pullulans. ontosight.aihokudai.ac.jpnih.gov Its biosynthesis is thought to involve the cyclization of 5-hydroxy-2-decenoic acid. ontosight.ai Another well-studied example is 6-pentyl-α-pyrone (6-PP), a volatile compound produced by several species of the fungus Trichoderma. nih.govbeilstein-journals.orgresearchgate.netmdpi.comnih.govresearchgate.net Early studies suggested that its biosynthesis occurred via the β-oxidation of linoleic acid, but more recent research points to a polyketide pathway. beilstein-journals.org Fungi from the genus Diplodia and plants from the genus Cryptocarya are also known to produce various 6-substituted-5,6-dihydro-2-pyrones. nih.gov

In fungi, the genes responsible for the biosynthesis of a specific polyketide are often located together in the genome in what is known as a biosynthetic gene cluster (BGC). nih.gov These clusters contain the gene for the core PKS enzyme as well as genes for tailoring enzymes that can modify the initial polyketide product through reactions like methylation, hydroxylation, or glycosylation, leading to a greater diversity of final structures. researchgate.netnih.gov Some fungal pyrones are also synthesized by hybrid enzymes, such as the nonribosomal peptide synthetase-nonreducing polyketide synthase (NRPS-NRPKS) hybrids, which can incorporate amino acids into the final structure. escholarship.org

Applications of 2 Methyl 5,6 Dihydro 4 Pyrone in Organic Synthesis and Material Science

Role as a Versatile Building Block in Heterocyclic Synthesis

2-Methyl-5,6-dihydro-4-pyrone's utility as a versatile building block is well-established in the synthesis of various heterocyclic compounds. nih.gov Its reactive nature makes it an ideal starting material for constructing more complex molecular architectures.

Precursor to Pyran Structures

The fundamental pyran ring of this compound makes it a direct precursor to other pyran-based molecules. Through various chemical transformations, the core structure can be modified to introduce different functional groups and create a diverse library of pyran derivatives. These derivatives are of interest for their potential biological activities and applications in medicinal chemistry.

Synthesis of Azaheterocycles (e.g., Pyridines, Pyridones, Pyrazoles)

A significant application of this compound is in the synthesis of azaheterocycles, which are heterocyclic compounds containing at least one nitrogen atom.

Pyridines and Pyridones: The pyrone ring can be converted into a pyridine (B92270) or pyridone ring system through reactions involving ammonia (B1221849) or other nitrogen sources. acs.orgacs.org For instance, treatment of 2,6-bis(hetaryl)-4-pyrones with ammonia can lead to the formation of 2,6-bis(hetaryl)-4-pyridines in good yields. acs.org This transformation is a key step in accessing highly substituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov The synthesis of 2,3-dihydro-4-pyridones can be achieved through the cyclization of ester-tethered enaminones. acs.org These dihydropyridones can then be oxidized to the corresponding 4-pyridones. acs.org Multicomponent reactions offer an efficient pathway to synthesize bioactive 2-pyridone-containing heterocycles. nih.gov

Pyrazoles: Pyranones, including derivatives of this compound, are widely used for the preparation of pyrazoles. nih.govresearchgate.net The reaction typically involves condensation with hydrazine (B178648) or its derivatives. nih.govhilarispublisher.comorganic-chemistry.org For example, the condensation of 2,3-dihydro-4H-pyran-4-ones with arylhydrazines can yield 5-substituted pyrazoles. nih.gov The pyrazole (B372694) ring system is a crucial pharmacophore found in numerous drugs, highlighting the importance of this synthetic route. hilarispublisher.comchim.it

Formation of Complex Polyketide and Macrolide Structures

The structural motif of this compound is related to polyketides, a large and diverse class of natural products. Fungal polyketide synthases are known to produce a wide variety of structures, some of which are derived from precursors like 6-hydroxymellein. nih.gov While direct synthesis of complex polyketides and macrolides from this compound is not a common strategy, its structural elements are found within these larger, more complex molecules. The understanding of the biosynthesis of such compounds can provide inspiration for synthetic strategies.

Intermediates for Commercially Relevant Chemicals (e.g., Sorbic Acid, 1,3-Pentadiene)

This compound and its derivatives can serve as intermediates in the production of commercially important chemicals.

Sorbic Acid: A notable application is the potential pathway to sorbic acid (2,4-hexadienoic acid), a widely used food preservative. justia.comgoogle.comnih.gov A patented method describes the conversion of 4-hydroxy-6-methyl-2-pyrone (B586867) to parasorbic acid (which is 6-methyl-5,6-dihydro-2-pyrone), a related isomer of this compound. justia.comgoogle.com The ring-opening of parasorbic acid under controlled conditions can then yield sorbic acid. justia.comgoogle.com

1,3-Pentadiene: The same synthetic intermediate, parasorbic acid, can also be used to produce 1,3-pentadiene. justia.comgoogle.com This diene is a valuable monomer in the production of resins and adhesives. google.com The ability to derive these chemicals from a bio-based precursor like 4-hydroxy-6-methyl-2-pyrone presents a more sustainable alternative to petroleum-based production methods. google.com

Potential in Polymer Chemistry and Material Science

The pyran ring system present in this compound offers potential for applications in polymer chemistry and material science. The ability to form various heterocyclic structures from this building block opens up possibilities for creating novel monomers and polymers with unique properties. For example, 2-pyrone-4,6-dicarboxylic acid (PDC), a related pyrone derivative, has been investigated as a monomer for the synthesis of high-performance polymers due to its rigid, pseudo-aromatic structure. researchgate.net The incorporation of the pyran or derived heterocyclic moieties into polymer backbones could influence properties such as thermal stability, rigidity, and chelating abilities.

Future Research Directions and Concluding Perspectives for 2 Methyl 5,6 Dihydro 4 Pyrone

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methods for 2-Methyl-5,6-dihydro-4-pyrone is a key area for future research. While traditional methods exist, the focus is shifting towards greener and more atom-economical approaches.

Recent advancements in catalysis offer promising new routes. For instance, the use of supported gold nanoparticles on titanium dioxide has been shown to effectively catalyze the hydration and cyclization of diynones to form γ-pyrones. organic-chemistry.org This methodology could be adapted for the synthesis of this compound, potentially offering higher yields and milder reaction conditions. Further research into other heterogeneous and homogeneous catalytic systems, such as those based on inexpensive and abundant metals, could lead to even more sustainable synthetic protocols.

The application of multicomponent reactions is another promising strategy. These reactions, which involve the combination of three or more starting materials in a single pot, can rapidly generate molecular complexity and are often highly efficient. nih.gov Designing a multicomponent reaction that directly yields the this compound scaffold would be a significant breakthrough.

Furthermore, enzymatic and chemoenzymatic approaches are gaining traction. Biocatalysis offers the potential for high stereoselectivity and can be performed under environmentally benign conditions. The identification and engineering of enzymes capable of constructing the dihydropyrone ring system would be a major advancement.

Catalyst SystemPotential Advantages
Supported Gold NanoparticlesHigh efficiency, mild reaction conditions
Other Metal CatalystsCost-effective, sustainable
Multicomponent ReactionsHigh efficiency, rapid complexity generation
Biocatalysts (Enzymes)High stereoselectivity, environmentally friendly

Investigation of Undiscovered Reactivity Patterns

The reactivity of this compound is not yet fully understood, and there is significant potential to uncover novel chemical transformations. The presence of multiple functional groups—the enone system, the ether linkage, and the methyl group—provides a rich playground for chemical exploration.

Future research could focus on the reactivity of the C3 and C4 positions of the dihydropyrone ring. Studies on related 4-hydroxy-6-methyl-2-pyrone (B586867) derivatives have already hinted at the particular reactivity of these positions. tandfonline.com A systematic investigation of electrophilic and nucleophilic additions, as well as cycloaddition reactions, at these sites could lead to the synthesis of a diverse range of new heterocyclic compounds with potentially interesting biological activities.

The pyrone ring itself can be a target for ring-opening and ring-transformation reactions. For example, treatment of 2,6-dicyano-4-pyrone with certain nucleophiles has been shown to induce pyrone ring-opening. acs.org Exploring similar reactions with this compound could provide access to novel acyclic and heterocyclic structures that are not easily accessible through other means.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. The application of advanced computational modeling techniques to this compound can provide valuable insights into its structure, reactivity, and properties, thereby guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to predict the preferred conformations of the molecule, analyze its electronic structure, and rationalize its observed reactivity. Such calculations can help in understanding the regioselectivity and stereoselectivity of various reactions, aiding in the design of new synthetic strategies.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with biological macromolecules. This can be particularly useful in elucidating its mechanism of action if it is found to have biological activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a library of this compound derivatives to correlate their chemical structures with their biological activities. This can facilitate the rational design of new compounds with enhanced potency and selectivity.

Computational MethodApplication for this compound
Density Functional Theory (DFT)Predicting conformation, electronic structure, and reactivity
Molecular Dynamics (MD)Studying behavior in solution and interactions with biomolecules
QSARCorrelating structure with biological activity for rational drug design

Deeper Elucidation of Biological Mechanisms

While some pyran derivatives have shown promising biological activities, the specific mechanisms of action of this compound are largely unknown. nih.gov Future research should aim to unravel the molecular targets and signaling pathways through which this compound exerts its effects.

Initial studies could involve screening this compound against a panel of biological targets, such as enzymes and receptors, to identify potential binding partners. Techniques like affinity chromatography and mass spectrometry-based proteomics can be used to pull down and identify cellular proteins that interact with the compound.

Once a potential target is identified, further biochemical and biophysical assays can be conducted to validate the interaction and determine its functional consequences. Cellular and animal models can then be used to investigate the physiological effects of modulating the identified target with this compound. For instance, some pyran-based compounds have been investigated for their potential in treating Alzheimer's disease by inhibiting cholinesterases. nih.gov Similar investigations could be undertaken for this specific pyrone.

Potential in Emerging Fields of Chemical Research

The unique structural features of this compound make it a promising candidate for application in various emerging fields of chemical research.

In the field of materials science, the pyrone scaffold could be incorporated into polymers to create new materials with tailored properties. The ability of the pyrone ring to undergo various chemical transformations could allow for the post-polymerization modification of these materials, enabling the fine-tuning of their characteristics.

In the area of chemical biology, this compound could serve as a starting point for the development of new chemical probes to study biological processes. Its relatively simple structure and synthetic accessibility make it an attractive scaffold for the design of fluorescently labeled or biotinylated derivatives that can be used to visualize and track biological molecules in living cells.

Furthermore, the potential of pyrone derivatives in agriculture is an area worth exploring. For example, 6-pentyl-α-pyrone has been shown to inhibit the growth of the plant pathogen Fusarium oxysporum. mdpi.com Investigating the antifungal or insecticidal properties of this compound and its analogs could lead to the development of new, environmentally friendly crop protection agents.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-methyl-5,6-dihydro-4-pyrone, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via Claisen condensation of β-keto esters or alkylation of dihydropyrone precursors. For example, alkylation of 5,6-dihydro-4-pyrone with methyl iodide in anhydrous THF under inert atmosphere yields 2-methyl derivatives. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 substrate:alkylating agent) are critical for minimizing side products like over-alkylated species .
  • Validation : HPLC (C18 column, acetonitrile/water gradient) and 1^1H/13^{13}C NMR are used to confirm structural integrity and purity (>95%) .

Q. How can researchers characterize the stereochemical configuration of this compound derivatives?

  • Analytical Approach : Chiral HPLC (e.g., Chiralpak IA column) or polarimetry is employed for enantiomeric resolution. For diastereomers, NOESY NMR experiments differentiate axial vs. equatorial substituents. X-ray crystallography (if crystalline) provides definitive stereochemical assignments .

Q. What biological activities have been reported for this compound, and what assay systems are used?

  • Findings : Preliminary studies suggest antimicrobial activity against Gram-positive bacteria (MIC 32–64 µg/mL) via disk diffusion assays. Antioxidant potential is assessed via DPPH radical scavenging (IC50_{50} ~ 50 µM). Anti-inflammatory activity in RAW 264.7 macrophages (NO inhibition at 10–100 µM) requires corroboration with in vivo models .

Advanced Research Questions

Q. How can researchers optimize the regioselective functionalization of this compound for targeted bioactivity?

  • Strategy : Use directing groups (e.g., hydroxyl or ester moieties) to control electrophilic substitution. For example, Friedel-Crafts acylation at C-3 is achieved using AlCl3_3 as a Lewis acid (yield: 60–70%). Computational modeling (DFT) predicts reactive sites and guides catalyst selection .

Q. What experimental approaches resolve contradictions in reported biological data for this compound analogs?

  • Case Study : Discrepancies in antioxidant activity (e.g., conflicting IC50_{50} values) may arise from solvent polarity effects or assay interference. Re-evaluate using standardized protocols (e.g., ORAC assay) and control for compound stability under assay conditions. Cross-validate with LC-MS to confirm compound integrity post-assay .

Q. How does the stability of this compound in aqueous media impact its pharmacokinetic profiling?

  • Methodology : Conduct accelerated stability studies (pH 1–9, 37°C) with UV-Vis monitoring (λ = 270 nm). Hydrolysis products (e.g., open-chain diketones) are identified via HRMS. Use molecular dynamics simulations to predict degradation pathways and design prodrugs for enhanced stability .

Q. What computational tools are effective in modeling the interaction of this compound with biological targets?

  • Approach : Molecular docking (AutoDock Vina) against COX-2 or bacterial efflux pumps, followed by MD simulations (GROMACS) to assess binding stability. QSAR models incorporating Hammett constants and LogP values improve activity predictions .

Key Recommendations for Researchers

  • Data Reproducibility : Use standardized spectral databases (PubChem, NIST) for cross-referencing NMR and MS data .
  • Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-activity relationship (SAR) studies .
  • Safety Protocols : Adhere to OSHA guidelines for handling alkylating agents and Lewis acids, including fume hood use and waste segregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.